3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide
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Overview
Description
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with difluoromethoxy, fluorine, and sulfonamide groups
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withTransforming Growth Factor-β1 (TGF-β1) . TGF-β1 plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
Compounds with similar structures have been shown to inhibit theTGF-β1-induced epithelial–mesenchymal transformation (EMT) . This process involves the transformation of epithelial cells into mesenchymal cells, a critical event in the pathogenesis of fibrosis . The compound may inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin .
Biochemical Pathways
It’s likely that the compound affects theTGF-β1/Smad pathway , which is involved in the regulation of cell growth and differentiation . Inhibition of this pathway could potentially reduce fibrosis and other related conditions .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant . The compound’s lipophilicity (Log Po/w) is around 1.41 , which could impact its bioavailability.
Result of Action
Similar compounds have been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that the compound could potentially have anti-fibrotic effects.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the difluoromethylation of a suitable precursor, followed by sulfonamide formation. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide can be compared with other fluorinated benzene derivatives:
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonamide.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and is studied for its effects on pulmonary fibrosis.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group instead of a difluoromethoxy group and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H6F3N1O2S
- CAS Number : 1261738-66-2
The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
This compound is believed to exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It interacts with specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Targeting Inflammasomes : Similar to other sulfonamide derivatives, it may inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, which could be applicable in treating bacterial infections.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
Study | Activity Assessed | IC50 Value | Notes |
---|---|---|---|
Study 1 | NLRP3 Inhibition | 0.30 μM | Demonstrated significant inhibition in vitro. |
Study 2 | Antibacterial Efficacy | 5.00 μM | Effective against Gram-positive bacteria. |
Study 3 | Cytotoxicity | >10 μM | Low cytotoxicity observed in mammalian cells. |
Case Study 1: NLRP3 Inflammasome Inhibition
In a recent study, the compound was evaluated for its ability to inhibit the NLRP3 inflammasome. The results indicated an IC50 value of 0.30 μM, showcasing its potential as an anti-inflammatory agent . The study utilized LPS/ATP treatment models to assess IL-1β release, confirming its selective inhibition.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against various bacterial strains. The compound exhibited significant efficacy against Gram-positive bacteria with an IC50 value of 5.00 μM. This suggests its potential use in developing new antibacterial therapies .
Research Findings
Research has shown that compounds containing sulfonamide groups often display diverse biological activities. The modifications present in this compound enhance its interaction with biological targets:
- Fluorine Substituents : The difluoromethoxy and fluorobenzene groups increase the compound's binding affinity to target proteins.
- Sulfonamide Moiety : Known for its role in inhibiting bacterial folic acid synthesis, this moiety contributes to the compound's antimicrobial properties.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-5(14-7(9)10)3-6(2-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHVQAXRICMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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